molecular formula C6H5BrClNO B578444 3-Bromo-6-chloro-2-methoxypyridine CAS No. 1211526-62-3

3-Bromo-6-chloro-2-methoxypyridine

Cat. No.: B578444
CAS No.: 1211526-62-3
M. Wt: 222.466
InChI Key: NPCVTFQTUUYXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-2-methoxypyridine: is an organic compound with the molecular formula C6H5BrClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method includes the bromination and chlorination of 2-methoxypyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, often with a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade halogenating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3-Bromo-6-chloro-2-methoxypyridine is widely used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific desired properties .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxypyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in coupling reactions, the bromine and chlorine atoms facilitate the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-6-chloro-3-methoxypyridine
  • 3-Bromo-6-chloro-2-methylpyridine
  • 6-Chloro-2-methoxypyridine-3-boronic acid

Comparison: 3-Bromo-6-chloro-2-methoxypyridine is unique due to the specific positioning of its bromine, chlorine, and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and properties compared to similar compounds. For instance, the presence of the methoxy group at the 2-position can influence the electron density of the pyridine ring, affecting its reactivity in substitution and coupling reactions .

Properties

IUPAC Name

3-bromo-6-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCVTFQTUUYXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682493
Record name 3-Bromo-6-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-62-3
Record name 3-Bromo-6-chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-2,6-dichloropyridine (3.00 g, 13.2 mmol) in acetonitrile (20 mL) was added sodium methoxide (methanol solution, 4.83 mol/L, 3.0 mL) dropwise at 0° C. The mixture was stirred at room temperature over night. To the mixture was added 30 mL of water, and the organic was evaporated. The resulting suspension was filtered, and the pad was washed with water for several times. The pad was dried under reduce pressure to give title compound (2.74 g, 93.2%) as white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
93.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.